molecular formula C14H10N4O2S B11699830 Benzaldehyde, 3-nitro-, 2-benzothiazolylhydrazone, (E)-

Benzaldehyde, 3-nitro-, 2-benzothiazolylhydrazone, (E)-

Cat. No.: B11699830
M. Wt: 298.32 g/mol
InChI Key: LGXZVSDMYLPCEX-OQLLNIDSSA-N
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Description

Benzaldehyde, 3-nitro-, 2-benzothiazolylhydrazone, (E)- is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzothiazole ring attached to a hydrazone moiety, which is further connected to a 3-nitrobenzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-nitro-, 2-benzothiazolylhydrazone, (E)- typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-benzothiazolylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-nitro-, 2-benzothiazolylhydrazone, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrobenzene derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitrobenzene derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazones.

Scientific Research Applications

Benzaldehyde, 3-nitro-, 2-benzothiazolylhydrazone, (E)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as an anticancer agent.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-nitro-, 2-benzothiazolylhydrazone, (E)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. The nitro group can also undergo redox cycling, generating reactive oxygen species (ROS) that contribute to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzaldehyde: A precursor in the synthesis of Benzaldehyde, 3-nitro-, 2-benzothiazolylhydrazone, (E)-.

    2-Benzothiazolylhydrazine: Another precursor used in the synthesis.

    Benzothiazole derivatives: Compounds with similar structural features and biological activities.

Uniqueness

Benzaldehyde, 3-nitro-, 2-benzothiazolylhydrazone, (E)- is unique due to its specific combination of a benzothiazole ring and a hydrazone moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H10N4O2S

Molecular Weight

298.32 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H10N4O2S/c19-18(20)11-5-3-4-10(8-11)9-15-17-14-16-12-6-1-2-7-13(12)21-14/h1-9H,(H,16,17)/b15-9+

InChI Key

LGXZVSDMYLPCEX-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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